N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: 688337-41-9) is a sulfur-containing acetamide derivative with a molecular formula of C₁₈H₁₅Cl₂FN₃O₂S and a molecular weight of 408.30 g/mol . Its structure features:
- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
- A sulfanyl bridge linking the acetamide to a 1-(4-fluorophenyl)-1H-imidazol-2-yl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-25-16-7-2-12(19)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQLTGBLJAPRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H19ClN4O2S
- Molecular Weight : 414.90 g/mol
- InChIKey : SCMYKGVSUCFRMH-UHFFFAOYSA-N
Research indicates that this compound exhibits significant anti-cancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptosis in MCF cell lines upon treatment with the compound .
1. Anti-Cancer Activity
A series of studies have demonstrated the anti-cancer efficacy of this compound:
- Cell Line Studies : The compound showed cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, in studies involving U87 glioblastoma cells, the compound exhibited an IC50 value of approximately 45.2 ± 13.0 μM .
2. In Vivo Studies
In vivo experiments involving tumor-bearing mice have shown that administration of the compound significantly suppressed tumor growth compared to controls. The results suggest that the compound may act through multiple pathways, including apoptosis and inhibition of cell proliferation .
Case Study 1: MCF Cell Line Apoptosis
In a recent study examining the effects on MCF cell lines, it was found that treatment with this compound resulted in a dose-dependent increase in early apoptotic cells as measured by Annexin V staining.
Case Study 2: Tumor Growth Suppression in Mice
A study conducted on mice with induced tumors demonstrated a marked reduction in tumor size after treatment with the compound over a period of two weeks. The study highlighted a significant decrease in tumor volume compared to untreated controls, reinforcing the compound's potential as an anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (CAS: 688336-96-1)
- Molecular Formula : C₂₁H₁₆FN₃OS
- Key Differences :
- The 5-chloro-2-methoxyphenyl group is replaced with a 1-naphthyl group.
- Molecular weight: 377.44 g/mol (lighter due to absence of Cl and OMe).
- Implications : The bulky naphthyl group may reduce solubility but enhance π-π stacking interactions in biological targets .
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Molecular Formula : C₁₇H₁₃Cl₂N₃OS
- Key Differences :
- Imidazole substitution : 4-Chlorophenyl at position 5 instead of 4-fluorophenyl at position 1 .
- Acetamide attached to 4-chlorophenyl instead of 5-chloro-2-methoxyphenyl.
Heterocycle Modifications
Compound 9 : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Molecular Formula : C₂₁H₁₆FN₃O₂S₂
- Key Differences :
- Thiazol-2-yl replaces the 5-chloro-2-methoxyphenyl on the acetamide.
- Imidazole has 4-methoxyphenyl at position 1 and 4-fluorophenyl at position 3.
- Implications : The thiazole ring introduces additional hydrogen-bonding capacity, which could enhance binding to enzymes like cyclooxygenases (COX1/2) .
G786-1010 : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- Molecular Formula : C₁₆H₁₆FN₅OS₂
- Key Differences :
- 1,3,4-Thiadiazole replaces the phenyl group on the acetamide.
- Imidazole is benzyl-substituted (4-fluorophenylmethyl at position 1).
- Implications : The thiadiazole and ethyl groups may improve metabolic stability, making it suitable for high-throughput screening in drug discovery .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 5-(4-fluorophenyl)-1-(substituted phenyl)-1H-imidazole-2-thiol with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) under reflux conditions. The crude product is purified via recrystallization using ethanol or methanol .
- Key Considerations : Optimize reaction time and temperature to minimize by-products. Monitor reaction progress using TLC or HPLC.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substituent connectivity and functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (performed with programs like SHELXL) provides unambiguous confirmation of molecular geometry and stereochemistry .
Q. What analytical techniques are critical for assessing purity?
- Methodology :
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high purity.
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodology :
- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values.
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility.
- Polymorphism Screening : Use powder XRD to detect crystalline forms that may alter spectral properties .
Q. What strategies are effective for optimizing synthetic yield while minimizing side reactions?
- Methodology :
- Catalytic Systems : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) often improve nucleophilicity of thiol intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional reflux .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase COX-1/2) using fluorometric or colorimetric kits.
- Structure-Activity Relationships (SAR) : Modify the fluorophenyl or imidazole moieties and compare activity profiles.
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins .
Q. What advanced crystallographic techniques are recommended for studying this compound’s solid-state behavior?
- Methodology :
- High-Resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Twinned Crystal Refinement : Apply SHELXL’s TWIN/BASF commands for structures with overlapping lattices.
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., S···π contacts) using CrystalExplorer .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity data?
- Methodology :
- Assay Standardization : Use internal positive controls (e.g., celecoxib for COX-2 inhibition) to normalize results.
- Dose-Response Curves : Perform triplicate experiments to calculate IC values with 95% confidence intervals.
- Meta-Analysis : Compare datasets across literature while accounting for variations in cell lines or assay conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
